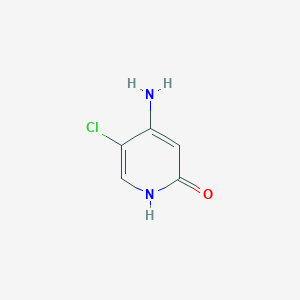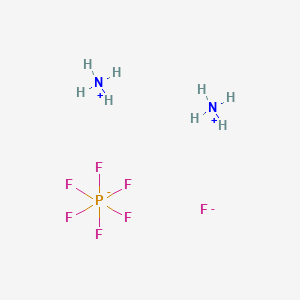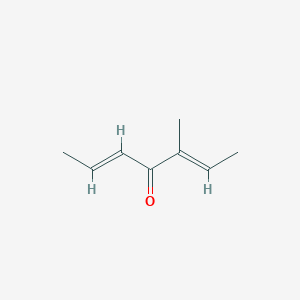
N-Carboxybenzyl Valbenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CarboxybenzylValbenazine is a compound of significant interest in the fields of chemistry and pharmacology. It is a derivative of valbenazine, which is known for its use in treating movement disorders such as tardive dyskinesia. The compound’s structure includes a carboxybenzyl group attached to the valbenazine molecule, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CarboxybenzylValbenazine typically involves the protection of amine groups using carbamates, such as the carboxybenzyl (CBz) group. This protection is crucial for subsequent reactions and can be achieved under mild conditions using reagents like catalytic hydrogenation (Pd-C, H2) . The synthetic route may also involve the use of various solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-CarboxybenzylValbenazine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CarboxybenzylValbenazine can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with palladium catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2).
Substitution: N-bromosuccinimide (NBS), carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Benzylic halides.
Scientific Research Applications
N-CarboxybenzylValbenazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Mechanism of Action
The mechanism of action of N-CarboxybenzylValbenazine is thought to involve the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This transporter regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating conditions like tardive dyskinesia .
Comparison with Similar Compounds
N-CarboxybenzylValbenazine can be compared to other VMAT2 inhibitors such as:
Valbenazine: The parent compound, used primarily for treating tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor with similar therapeutic applications but different pharmacokinetic properties.
Deutetrabenazine: A deuterated form of tetrabenazine, offering improved pharmacokinetics and reduced dosing frequency.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications, highlighting the uniqueness of N-CarboxybenzylValbenazine in terms of its specific modifications and potential benefits.
Properties
Molecular Formula |
C32H44N2O6 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O6/c1-20(2)14-24-18-34-13-12-23-15-28(37-5)29(38-6)16-25(23)26(34)17-27(24)40-31(35)30(21(3)4)33-32(36)39-19-22-10-8-7-9-11-22/h7-11,15-16,20-21,24,26-27,30H,12-14,17-19H2,1-6H3,(H,33,36)/t24-,26-,27-,30+/m1/s1 |
InChI Key |
OHTGPAMRDCCCFJ-KLCYUCRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


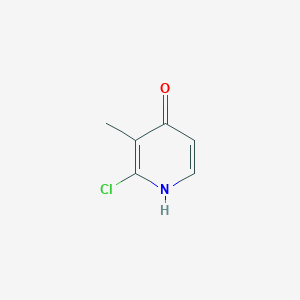

![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

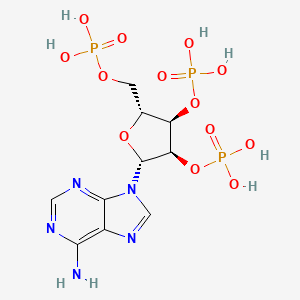
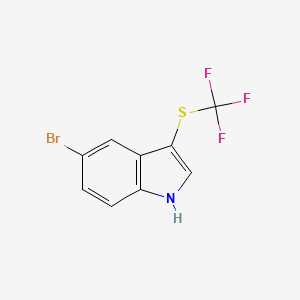
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
